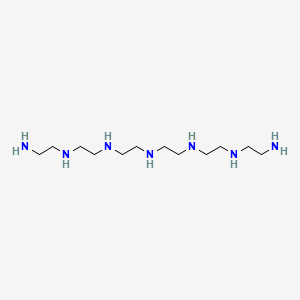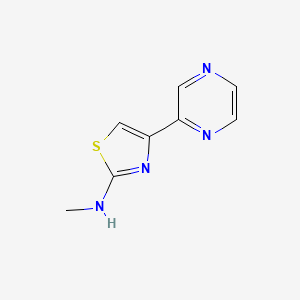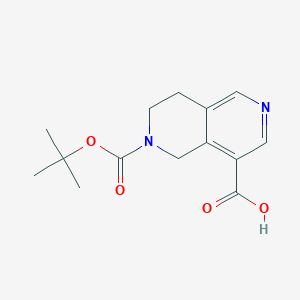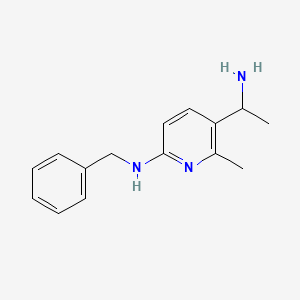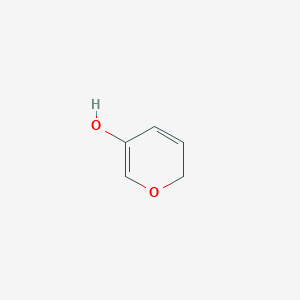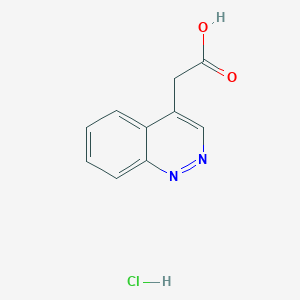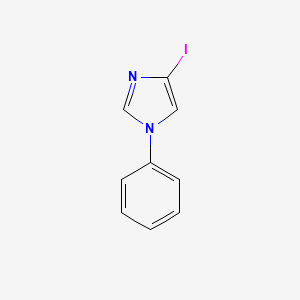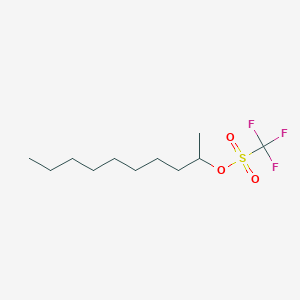
Decan-2-yl trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decan-2-yl trifluoromethanesulfonate is an organic compound characterized by the presence of a decyl group attached to a trifluoromethanesulfonate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of decan-2-yl trifluoromethanesulfonate typically involves the reaction of decan-2-ol with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:
Decan-2-ol+Trifluoromethanesulfonic anhydride→Decan-2-yl trifluoromethanesulfonate+By-products
The reaction is usually performed in the presence of a base, such as pyridine, to neutralize the acidic by-products and drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Decan-2-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.
Bases: Strong bases such as sodium hydride or potassium tert-butoxide are used in elimination reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted decane derivatives can be formed.
Elimination Products: Alkenes are the major products formed from elimination reactions.
Applications De Recherche Scientifique
Decan-2-yl trifluoromethanesulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential use in the development of pharmaceuticals.
Material Science: It is used in the preparation of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of decan-2-yl trifluoromethanesulfonate in chemical reactions involves the activation of the decyl group through the trifluoromethanesulfonate moiety. The trifluoromethanesulfonate group acts as a leaving group, facilitating nucleophilic substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Decanol: Similar in structure but lacks the trifluoromethanesulfonate group.
2,2,2-Trifluoroethyl trifluoromethanesulfonate: Contains a trifluoromethanesulfonate group but with a different alkyl chain.
Uniqueness
Decan-2-yl trifluoromethanesulfonate is unique due to the combination of a long decyl chain and a trifluoromethanesulfonate group, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Propriétés
Formule moléculaire |
C11H21F3O3S |
|---|---|
Poids moléculaire |
290.34 g/mol |
Nom IUPAC |
decan-2-yl trifluoromethanesulfonate |
InChI |
InChI=1S/C11H21F3O3S/c1-3-4-5-6-7-8-9-10(2)17-18(15,16)11(12,13)14/h10H,3-9H2,1-2H3 |
Clé InChI |
KZWQKLUEEQUXES-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(C)OS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


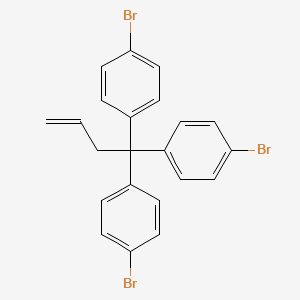
![6-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15231794.png)
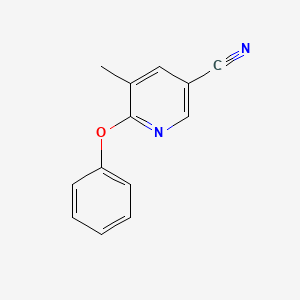

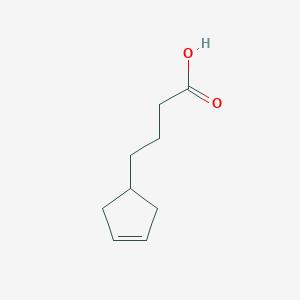
![Imidazo[2,1-f][1,2,4]triazine-4-carboxylicacid](/img/structure/B15231834.png)
![benzyl (1R,4S)-2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B15231840.png)
